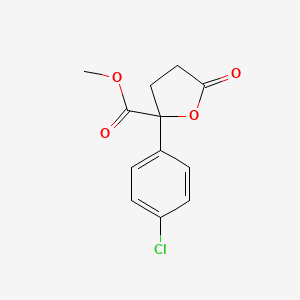
Methylene pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene pyridine, also known as pyridylmethane, is a derivative of pyridine where a methylene group is attached to the pyridine ring. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound retains the aromaticity of pyridine and introduces additional reactivity due to the methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylene pyridine can be synthesized through various methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method yields a mixture of 2- and 4-picolines, which can be further processed to obtain this compound . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to produce this compound .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic processes to ensure high yield and purity. The use of oxide catalysts in the condensation reactions is a standard practice in the industry .
Analyse Des Réactions Chimiques
Types of Reactions: Methylene pyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide using oxidizing agents like peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peracids for oxidation reactions.
Reducing Agents: Hydrogenation catalysts for reduction reactions.
Substituting Agents: Alkylating agents for substitution reactions.
Major Products:
Pyridine N-oxide: Formed through oxidation.
Dihydropyridine Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Applications De Recherche Scientifique
Methylene pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methylene pyridine involves its interaction with molecular targets through its aromatic ring and methylene group. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various biochemical pathways. The methylene group can undergo further chemical modifications, enhancing the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, with a similar aromatic structure but without the methylene group.
Pyrimidine: A six-membered ring with two nitrogen atoms, exhibiting different chemical properties due to the additional nitrogen.
Pyrrole: A five-membered ring with one nitrogen atom, differing in aromaticity and reactivity.
Uniqueness: Methylene pyridine is unique due to the presence of the methylene group, which introduces additional reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
Numéro CAS |
34037-14-4 |
|---|---|
Formule moléculaire |
C6H7N |
Poids moléculaire |
93.13 g/mol |
Nom IUPAC |
2-methylidene-1H-pyridine |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5,7H,1H2 |
Clé InChI |
JGSLKNWXPRDWBA-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


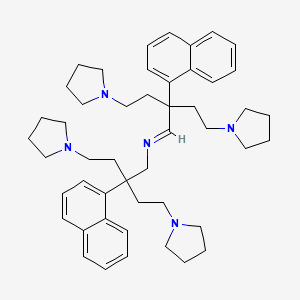
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
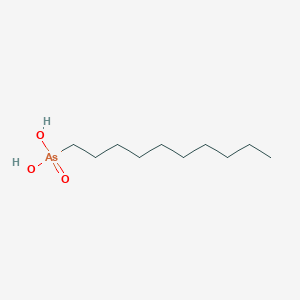
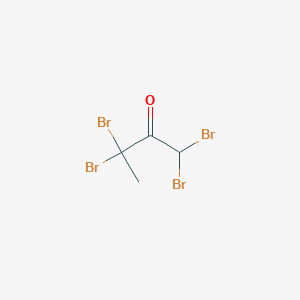

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
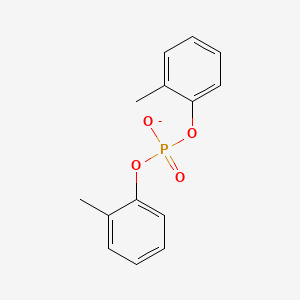
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
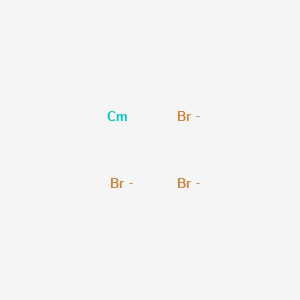


![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
